molecular formula C9H9FO3 B1594003 Methyl 4-fluoro-3-methoxybenzoate CAS No. 74385-37-8

Methyl 4-fluoro-3-methoxybenzoate

Cat. No. B1594003
CAS RN: 74385-37-8
M. Wt: 184.16 g/mol
InChI Key: BKTVDAXZKFVQPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-fluoro-3-methoxybenzoate is a chemical compound with the empirical formula C9H9FO3 . It has a molecular weight of 184.16 and its CAS number is 74385-37-8 .


Molecular Structure Analysis

The molecular structure of Methyl 4-fluoro-3-methoxybenzoate can be represented by the SMILES string O=C(OC)C1=CC(OC)=C(F)C=C1 . This indicates that the compound contains a methoxy group (-OCH3) and a fluoro group (-F) attached to a benzene ring, which is further connected to a carbonyl group (=O) and a methoxy group (-OCH3).


Physical And Chemical Properties Analysis

Methyl 4-fluoro-3-methoxybenzoate is a solid . It has a density of 1.2±0.1 g/cm3, a boiling point of 264.2±25.0 °C at 760 mmHg, and a flash point of 110.2±18.1 °C . It has 3 freely rotating bonds and no violations of the Rule of 5 .

Scientific Research Applications

1. Synthesis and Chemical Properties

Methyl 4-fluoro-3-methoxybenzoate has been studied in the context of its synthesis and chemical properties. One notable study focused on the synthesis of methyl 4-bromo-2-methoxybenzoate, which shares a similar structure, highlighting the potential for creating derivatives of methyl 4-fluoro-3-methoxybenzoate (Chen Bing-he, 2008). Furthermore, a study on 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole demonstrates the potential for creating complex compounds involving fluoro and methoxy functional groups, similar to those in methyl 4-fluoro-3-methoxybenzoate (Zhou Yu, 2002).

2. Biochemical and Environmental Interactions

Several studies have investigated the biochemical and environmental interactions of compounds structurally related to methyl 4-fluoro-3-methoxybenzoate. For instance, research on Sporomusa ovata demonstrated the microbial ability to metabolize compounds like 3,4-dimethoxybenzoate, which shares some characteristics with methyl 4-fluoro-3-methoxybenzoate (E. Stupperich & R. Konle, 1993; 1996). This suggests that similar compounds, such as methyl 4-fluoro-3-methoxybenzoate, may also interact in unique ways with biological systems or have potential environmental implications.

3. Potential in Medical and Pharmacological Research

The structure of methyl 4-fluoro-3-methoxybenzoate indicates potential relevance in medical and pharmacological research. Research on 4-(3-chloro-4-fluorophenylamino)-7-methoxy-6-[3-(4-morpholinyl)propoxy]quinazoline(ZD1839) and other quinazoline derivatives suggests that the incorporation of fluorine and methoxy groups can impact the pharmacological properties of these compounds (Gong Ping, 2005). This indicates that methyl 4-fluoro-3-methoxybenzoate could potentially be explored for its medicinal properties.

4. Role in Organic Chemistry and Material Science

The synthesis and study of compounds likemethyl 4-fluoro-3-methoxybenzoate are crucial in the field of organic chemistry and material science. For instance, the synthesis of 4-((4-n-alkoxy-2,3,5,6-tetrafluorophenyl)ethynyl)phenyl methoxy-substituted benzoates, which are similar in structure, demonstrates the potential applications in creating liquid crystals for display technologies (Hengfeng Li et al., 2010). This suggests that methyl 4-fluoro-3-methoxybenzoate could also be used in developing new materials with unique properties.

5. Thermochemical Studies

Thermochemical studies of related compounds, such as methyl 2- and 4-methoxybenzoates, have been conducted to understand their structural and thermochemical properties. These studies provide insights into the stability and reactivity of these compounds, which can be extrapolated to similar compounds like methyl 4-fluoro-3-methoxybenzoate (H. Flores et al., 2019).

Safety And Hazards

Methyl 4-fluoro-3-methoxybenzoate should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . It’s not intended for medicinal, household or other use .

properties

IUPAC Name

methyl 4-fluoro-3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-12-8-5-6(9(11)13-2)3-4-7(8)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKTVDAXZKFVQPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90343877
Record name Methyl 4-fluoro-3-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-fluoro-3-methoxybenzoate

CAS RN

74385-37-8
Record name Methyl 4-fluoro-3-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-fluoro-3-methoxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-Fluoro-3-hydroxybenzoic acid (4.33 g, 27.7 mmol) (Aldrich) was dissolved in anhydrous dimethylformamide (Aldrich). Potassium carbonate (38.3 g, 277 mmol) and methyl iodide (8.6 mL, 138.5 mmol) (Aldrich) were successively added at room temperature and the mixture was stirred overnight. After filtration, the solution was washed with water and extracted with ethyl acetate. The layers were separated and the organic layer was successively washed with water, 1 N aqueous sodium hydroxide, water and brine. The organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure to give 4-fluoro-3-methoxybenzoic acid methyl ester as a pale yellow oil that solidified upon standing. (Yield 4.72 g, 92%).
Quantity
4.33 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
38.3 g
Type
reactant
Reaction Step Two
Quantity
8.6 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 4-fluoro-3-methoxybenzoic acid (2.33 g) and sulfuric acid (0.2 ml) in methanol (20 mL) was heated under reflux for 10 hr, and allowed to cool to room temperature. The reaction mixture was neutralized with saturated aqueous sodium hydrogen carbonate solution, the solvent was evaporated under reduced pressure, and water was added to the residue. The resultant precipitate was collected by filtration to give the title compound (2.31 g).
Quantity
2.33 g
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-fluoro-3-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-fluoro-3-methoxybenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-fluoro-3-methoxybenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-fluoro-3-methoxybenzoate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Methyl 4-fluoro-3-methoxybenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-fluoro-3-methoxybenzoate

Citations

For This Compound
3
Citations
RW Hartmann, G Kranzfelder… - Journal of medicinal …, 1980 - ACS Publications
… Methyl 4-Fluoro-3-methoxybenzoate. A solution of methyl 4-amino-3-methoxybenzoate (36.22 g, 0.2 mol) in 165 mL of 20% … A solution of methyl 4-fluoro-3-methoxybenzoate (36.83 …
Number of citations: 87 pubs.acs.org
G Kranzfelder, RW Hartmann, E von Angerer… - Journal of cancer …, 1982 - Springer
… A solution of methyl 4-fluoro-3-methoxybenzoate (1.84 g, 0.01 tool) and NaOH (0.8 g, 0.02 mol) in 70% EtOH was heated to reflux for 4 h. The alcohol was removed and the mixture …
Number of citations: 44 link.springer.com
VA Pistritto - 2023 - cdr.lib.unc.edu
Aromatic compounds are pervasive in a variety of fields ranging from novel pharmaceuticals and crop protection agents, to polymers and material science. As such, there is a continual …
Number of citations: 0 cdr.lib.unc.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.